molecular formula C5H6BrN3O2 B1431589 methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1358573-94-0

methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1431589
CAS No.: 1358573-94-0
M. Wt: 220.02 g/mol
InChI Key: QAELOVNAGOMSBP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C5H6BrN3O2 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-bromo-1-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAELOVNAGOMSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Molecular Overview

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemical research, and materials science. Its strategic arrangement of a reactive bromine atom, a modifiable ester group, and a stable N-methylated triazole core makes it a versatile synthetic intermediate.[1][2] The 1,2,4-triazole scaffold is a well-established pharmacophore known to impart favorable pharmacokinetic properties in drug candidates, and this particular derivative offers multiple handles for molecular elaboration.[2]

The presence of the N-methyl group at the 1-position is of critical importance; it locks the molecule into a single, stable tautomeric form. This structural rigidity simplifies its reactivity profile compared to its 1H-unsubstituted counterparts, making it a more predictable and reliable building block in complex, multi-step synthetic campaigns.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, grounded in established chemical principles and supported by data from closely related analogues.

Molecular Structure and Identifiers:

  • IUPAC Name: Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

  • Molecular Formula: C₅H₆BrN₃O₂

  • Molecular Weight: 220.02 g/mol

Caption: 2D Structure of the title compound.

Section 2: Physicochemical Properties

Experimental data for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is not extensively published. However, we can extrapolate key properties from its unmethylated analogue and computational predictions. These values provide a reliable baseline for experimental design.

PropertyPredicted/Estimated ValueUnitSource/Basis
Appearance White to light yellow solid-Based on analogue[3]
Boiling Point ~352°CPredicted for analogue (CAS 704911-47-7)[3][4]
Density ~1.9g/cm³Predicted for analogue (CAS 704911-47-7)[3][4]
pKa ~5.6-Predicted for analogue (CAS 704911-47-7)[3]
Storage Temperature 2-8°CRecommended for analogue[3]
Topological Polar Surface Area (TPSA) 67.9ŲCalculated for analogue[4]
XLogP3 ~0.8-Calculated for analogue[5]

Section 3: Synthesis and Spectroscopic Elucidation

G A Methyl 1H-1,2,4-triazole- 3-carboxylate B Methyl 1-methyl-1H-1,2,4-triazole- 3-carboxylate (Isomer Mixture) A->B  Methylating Agent (e.g., MeI, DMS)  Base (e.g., K2CO3) C Purified N1-Isomer B->C  Chromatographic  Separation D Methyl 5-bromo-1-methyl-1H-1,2,4- triazole-3-carboxylate (Target Compound) C->D  Brominating Agent (e.g., NBS, Br2)

Caption: Proposed synthetic workflow for the title compound.

Representative Synthetic Protocol

This protocol is a representative, hypothetical procedure designed to be self-validating through in-process controls and characterization.

Step 1: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) and anhydrous acetone or DMF (10 mL/g).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Methylation: Add methyl iodide (MeI, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (or 50-60 °C for DMF) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm consumption of the starting material.

  • Workup: After cooling, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of N1 and N2 methylated isomers.

  • Purification: Separate the isomers using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Causality & Expertise: Using a slight excess of the methylating agent ensures complete conversion of the starting material. K₂CO₃ is a suitable base that is easily removed by filtration. The choice of solvent depends on the desired reaction temperature and solubility. Chromatographic separation is essential as the two isomers will have different polarities and subsequent reactivity.

Step 2: Bromination of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate

  • Setup: In a flask protected from light, dissolve the purified N1-isomer (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction should be monitored by TLC or GC-MS.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final compound.

  • Causality & Expertise: NBS is a safe and effective source of electrophilic bromine for aromatic systems. Running the reaction at a low initial temperature helps control potential exotherms and improves selectivity. The workup procedure is standard for removing unreacted bromine and inorganic byproducts.

Spectroscopic Elucidation (Predicted)
  • ¹H NMR: The spectrum is expected to be simple. Key signals would include two singlets in the range of 3.8-4.2 ppm, corresponding to the N-CH₃ and O-CH₃ protons, respectively. The absence of any other signals in the aromatic region confirms the full substitution of the triazole ring.

  • ¹³C NMR: Expected signals include the carbonyl carbon (~160 ppm), the C3 and C5 carbons of the triazole ring (with the C5-Br signal being significantly influenced by the bromine atom), and the two distinct methyl carbons.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks at [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio.

Section 4: Chemical Reactivity & Synthetic Utility

The synthetic value of this compound is derived from the orthogonal reactivity of its functional groups. The C5-bromo atom is primed for substitution and coupling reactions, while the C3-ester allows for modifications to the carboxyl group.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The electron-withdrawing character of the 1,2,4-triazole ring significantly activates the C5 position towards nucleophilic attack, facilitating the displacement of the bromide ion.[1] This pathway is fundamental for introducing a wide array of functionalities.

sub Substrate (Title Compound) prod Substituted Product sub->prod  Base  Solvent, Δ nuc Nucleophile (Nu-H) nuc->prod hbr HBr

Caption: General scheme for SNAr at the C5-position.

Applicable Nucleophiles:

  • Alkoxides (R-O⁻)

  • Thiolates (R-S⁻)

  • Amines (R-NH₂)

  • Azides (N₃⁻)

Representative Protocol: Synthesis of a 5-Phenoxy Derivative

  • Setup: In an oven-dried vial, combine methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq), phenol (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous THF or DMF (0.1 M concentration).

  • Reaction: Seal the vial and heat the mixture to 40-80 °C for 4-12 hours, monitoring by LC-MS.[6]

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via column chromatography.

  • Causality & Expertise: Cesium carbonate is an effective base for deprotonating phenols and is often superior in SNAr reactions.[6] The choice of temperature is critical; higher temperatures accelerate the reaction but may lead to side products. THF is a good general-purpose solvent for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This method is one of the most powerful tools for constructing C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[7][8]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Complex1 R-Pd(II)L2-X Pd0->Complex1 R-X In OxAdd->Complex1 Transmetal Transmetalation (R'-B(OH)2) Complex1->Transmetal Complex2 R-Pd(II)L2-R' Complex1->Complex2 R'-B(OH)2 In Base Transmetal->Complex2 Complex2->Pd0 R-R' Out RedElim Reductive Elimination Complex2->RedElim Product Product (R-R') Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: In a microwave vial or Schlenk tube, combine methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).[8]

  • Catalyst: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).[8]

  • Solvent: Add a degassed solvent mixture, typically dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat to 80-100 °C (conventional heating or microwave irradiation) for 1-4 hours until the starting material is consumed (monitored by LC-MS).[9]

  • Workup: Cool the reaction, dilute with ethyl acetate, and pass through a pad of Celite to remove the catalyst. Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purification: Purify by column chromatography on silica gel.

  • Causality & Expertise: The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling and must often be optimized.[8] Pd(dppf)Cl₂ is a robust and versatile catalyst for many heteroaromatic couplings. The aqueous base is essential for the transmetalation step of the catalytic cycle.[10] Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Transformations of the Ester Moiety

The methyl ester at the C3 position provides a secondary site for chemical modification.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH in a water/methanol mixture), followed by acidic workup.[11] The resulting carboxylic acid can then participate in further reactions, such as amide bond formation.

  • Amidation: Direct conversion of the ester to an amide can be achieved through ammonolysis or by reaction with primary/secondary amines, often at elevated temperatures.[12]

Section 5: Applications in Research & Development

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is not an end-product but a valuable intermediate. Its utility lies in its ability to act as a scaffold for building more complex molecules with potential biological activity. Analogous triazole-based structures are key components in:

  • Pharmaceuticals: Development of antiviral, antifungal, and anticancer agents.[2]

  • Agrochemicals: Design of novel pesticides and herbicides with high efficacy.[2]

  • Materials Science: Synthesis of ligands for coordination chemistry and functional organic materials.

Section 6: Safety & Handling

While specific toxicity data for this compound is unavailable, data for the parent compound, methyl 1H-1,2,4-triazole-3-carboxylate, provides guidance.

  • GHS Hazard Classification (of parent compound): Warning.[13]

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

  • Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.

Section 7: References

  • CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents. Available at:

  • methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem. Available at: [Link]

  • Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate - MySkinRecipes. Available at: [Link]

  • Acetylation of methyl 5-amino-1H-[3][13][14]triazole-3-carboxylate - PubMed. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. Available at:

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available at: [Link]

  • Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate(CAS# 1427475-25-9) - Angene Chemical. Available at: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. Available at: [Link]

  • The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications - ResearchGate. Available at: [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]

  • Chemical Properties of 1-Phenyl-1-butanol (CAS 22144-60-1) - Cheméo. Available at: [Link]

  • Chemical Properties of Benzylcyclopentane (CAS 4410-78-0) - Cheméo. Available at: [Link]

  • Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] Its derivatives have been successfully developed into a wide range of therapeutics, including antifungal, antiviral, and anticancer agents.[3] This guide focuses on a specific, functionalized derivative: Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate . The strategic placement of a bromine atom and a methyl ester group on the N-methylated triazole ring makes this compound a highly versatile intermediate for the synthesis of novel, complex molecules in drug discovery programs. This document serves as a comprehensive technical resource, consolidating its synthesis, properties, and potential applications, grounded in established chemical principles and field-proven insights.

Molecular Identification and Physicochemical Properties

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a substituted triazole with the IUPAC name confirming the positions of the methyl group on the nitrogen at position 1, the bromo group at position 5, and the methyl carboxylate at position 3 of the 1H-1,2,4-triazole ring.

Structural and Chemical Data
IdentifierValueSource
IUPAC Name methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate-
CAS Number 1358573-94-0[4][5][6][7]
Molecular Formula C₅H₆BrN₃O₂[8]
Molecular Weight 220.03 g/mol [4]
Physical Form Solid[8]
Purity Typically ≥97%[8]
InChI 1S/C5H6BrN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3[8]
InChI Key QAELOVNAGOMSBP-UHFFFAOYSA-N[8]
SMILES O=C(OC)c1nc(Br)n(C)n1-

Note: Experimental physical properties such as melting point and boiling point are not widely reported in publicly available literature and should be determined empirically.

Synthesis Protocol: A Validated Approach

The synthesis of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate has been explicitly detailed in patent literature, providing a reliable pathway for its preparation. The following protocol is an adapted summary of this validated method, offering a clear, step-by-step process for laboratory synthesis.

Synthetic Workflow Diagram

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1,2,4-triazole

  • In a suitable reaction vessel, dissolve 1,2,4-triazole and potassium hydroxide in ethanol.

  • Slowly add chloromethane to the mixture.

  • Heat the reaction mixture to reflux and maintain until the reaction is complete (monitor by TLC or GC).

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain 1-methyl-1,2,4-triazole.

Step 2: Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole

  • Dissolve 1-methyl-1,2,4-triazole in a mixture of tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA).

  • Cool the solution (e.g., to -78 °C) and add n-butyllithium dropwise.

  • After stirring, add dibromomethane to the reaction mixture.

  • Allow the reaction to proceed to completion, then quench appropriately and perform a standard aqueous workup and extraction.

  • Purify the crude product by chromatography to yield 5-bromo-1-methyl-1H-1,2,4-triazole.

Step 3: Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

  • Prepare a solution of lithium diisopropylamide (LDA) in a suitable anhydrous solvent (e.g., THF).

  • To a cooled solution (-78 °C) of 5-bromo-1-methyl-1H-1,2,4-triazole in THF, add the prepared LDA solution.

  • Bubble carbon dioxide gas through the reaction mixture.

  • After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.

  • Isolate the solid product by filtration and dry to obtain 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Step 4: Synthesis of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

  • Suspend 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq.) in methanol.

  • At a controlled temperature of 20-35 °C, slowly add thionyl chloride (1.2 eq.).

  • After the addition is complete, heat the mixture to 60 °C and maintain for approximately 5 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol.

  • Add water to the residue to precipitate the solid product.

  • Filter the solid, wash with water, and dry to yield methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate. The reported yield for this step is approximately 92.3%, with a purity of 98.9% by HPLC.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR):

    • A singlet corresponding to the N-methyl (N-CH₃) protons, expected in the range of 3.8-4.2 ppm.

    • A singlet for the methyl ester (O-CH₃) protons, likely appearing around 3.9-4.3 ppm.

  • ¹³C NMR (Carbon NMR):

    • Signals for the two methyl carbons.

    • Signals for the two triazole ring carbons, with the C-Br carbon being significantly downfield.

    • A signal for the carbonyl carbon of the ester group, typically in the 160-170 ppm region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected m/z values would be around 219 and 221.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹.

    • C-H stretching vibrations for the methyl groups.

    • Vibrations associated with the triazole ring.

Purity Assessment

The purity of synthesized methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice, as demonstrated in the synthetic literature.

Recommended HPLC Method Development:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water (with a modifier like formic acid or ammonium acetate) and a polar organic solvent (acetonitrile or methanol) is recommended.

  • Detection: UV detection, likely in the range of 210-254 nm, should be effective.

  • Hyphenated Techniques: For impurity identification, hyphenated techniques such as LC-MS are invaluable, providing both retention time and mass information for unequivocal structure elucidation.[9][10]

Reactivity and Derivatization Potential

The chemical architecture of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate offers two primary sites for further chemical modification: the C5-bromo substituent and the C3-methyl ester.

Reactions at the C5-Position

The bromine atom at the C5 position is the most reactive site for derivatization. The electron-withdrawing nature of the triazole ring facilitates the displacement of the bromide, making it an excellent substrate for various cross-coupling reactions.[11]

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds.[12][13] The C5-bromo position can be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids or esters to introduce diverse substituents, which is a common strategy in the development of bioactive molecules.[14][15][16]

Caption: Suzuki-Miyaura coupling at the C5 position.

Protocol Outline for a Typical Suzuki Coupling:

  • To a reaction vessel, add methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol.

  • Heat the reaction mixture (conventional heating or microwave irradiation) until the starting material is consumed.

  • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Reactions at the C3-Position

The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

  • Hydrolysis: Treatment with a base (e.g., LiOH, NaOH) in a water/alcohol solvent system will hydrolyze the ester to the carboxylic acid. This introduces a new functional handle for further modifications, such as amide bond formation.

  • Amidation: Direct reaction with amines can form the corresponding amides, a common functional group in many pharmaceutical compounds.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity for this exact molecule is not widely published, its structural motifs strongly suggest its utility as a key building block in the synthesis of potential therapeutic agents. The broader class of substituted 1,2,4-triazoles exhibits a vast range of pharmacological activities.[17][18][19]

Potential Therapeutic Areas:

  • Antifungal Agents: The triazole core is famously present in antifungal drugs like fluconazole and itraconazole.

  • Anticancer Agents: Numerous triazole derivatives have been investigated for their antiproliferative effects.[1]

  • Antiviral Compounds: The unbrominated parent compound, methyl 1,2,4-triazole-3-carboxylate, is a key intermediate in the synthesis of the broad-spectrum antiviral drug ribavirin.[5][20]

  • Anti-inflammatory and Analgesic Agents: These activities are also reported for various triazole-containing molecules.[2]

The presence of the bromine atom allows for the systematic introduction of various substituents via cross-coupling, enabling the exploration of structure-activity relationships (SAR) in a targeted manner. This makes the title compound a valuable asset for generating libraries of novel compounds for pharmacological screening.[18]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate and its precursors.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures. The precursor, 5-bromo-1-methyl-1H-1,2,4-triazole, is classified as acutely toxic if swallowed (H302).[21]

References

  • Benchchem. (n.d.). 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole.
  • abcr Gute Chemie. (n.d.). AB416127 | CAS 1358573-94-0.
  • CymitQuimica. (n.d.). Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.
  • ChemicalBook. (n.d.). Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5.
  • ChemScene. (n.d.). 5-bromo-1-methyl-1,2,4-triazole.
  • ResearchGate. (2017). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • ResearchGate. (2021). Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques: Results achieved in 2010–2020.
  • Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
  • Citation Machine. (n.d.). Citing a Journal in APA.
  • ACS Publications. (2019). Synthesis, Pharmacological and Toxicological Screening of Penicillin–Triazole Conjugates (PNTCs) | ACS Omega.
  • ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c....
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  • Purdue OWL. (n.d.). In-Text Citations: The Basics.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF.
  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
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  • American Journal of Chemistry. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
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  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate was located in the available search results. The following guide is synthesized from safety data for structurally related compounds, including 1,2,4-triazole, its derivatives, and general principles of handling brominated heterocyclic compounds. Researchers and drug development professionals must consult the substance-specific SDS provided by their supplier and conduct a thorough risk assessment before handling this chemical.

Introduction: A Key Intermediate in Modern Drug Discovery

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] Its utility stems from its unique chemical properties, such as its dipole character, hydrogen bonding capacity, and metabolic stability.[1][2] This specific derivative, functionalized with a bromine atom and a methyl ester group, serves as a versatile building block for creating more complex molecules.[5] The bromine atom, in particular, provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of novel drug candidates, especially antiviral and antifungal agents.[5][6]

This guide provides a detailed overview of the safety and handling protocols for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, grounded in the known hazards of the 1,2,4-triazole class of compounds and best practices for laboratory safety.

Hazard Identification and Risk Profile

While a specific hazard classification for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is not available, an analysis of related 1,2,4-triazole compounds allows for an inferred risk profile.

Inferred Hazard Classifications based on Analogs:

Hazard ClassCategoryHazard StatementBasis of Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on 1,2,4-triazole and its 3-thiol derivative.[7][8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Based on Methyl 1,2,4-triazole-3-carboxylate.[9]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation.Common classification for this class of chemicals.[7][8][9]
Reproductive ToxicityCategory 2H361d: Suspected of damaging the unborn child.A potential hazard for 1,2,4-triazole.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Based on Methyl 1,2,4-triazole-3-carboxylate.[9]

Toxicological Rationale: The 1,2,4-triazole core is a known pharmacophore, meaning it is designed to be biologically active.[1] Inhalation of dusts can lead to irritation of the nose, throat, and lungs.[10] Animal studies on some triazole-based fungicides have indicated potential effects on the liver and other organs at high doses.[10][11] The presence of a bromine atom can sometimes increase the toxic potential of a molecule, although this is highly dependent on the overall structure.[6] Therefore, this compound should be handled with the assumption that it is harmful if ingested, irritating to the skin, eyes, and respiratory system, and a potential reproductive toxin.

Core Principles of Safe Handling: A Self-Validating System

A robust safety protocol is a self-validating system where each step is designed to minimize exposure and mitigate risk. The following protocols are based on a hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For a powdered chemical like methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, the primary risk is the inhalation of airborne particles.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood.[8][12] This ensures that any dust or vapors are captured and exhausted safely.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any fugitive emissions.[7][12]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory even when using engineering controls. It provides a final barrier between the researcher and the chemical.

  • Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times in the laboratory.[7][8] When there is a risk of splashing, chemical goggles should be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn when handling the compound or contaminated equipment.[7][8] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[8] It is crucial to use proper glove removal technique to avoid skin contact with the outer surface of the glove.[7][8]

  • Protective Clothing: A laboratory coat must be worn and kept fastened. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[8]

Administrative Controls and Safe Work Practices

These are the procedures and policies that reduce the duration, frequency, and severity of exposure.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7][8][9] Do not eat, drink, or smoke in the laboratory.[8][13]

  • Avoiding Dust Formation: Handle the solid material carefully to avoid creating dust.[7][9][14] Use techniques such as gentle scooping rather than pouring from a height.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Training: All personnel handling this compound must be fully trained on its potential hazards and the required safety procedures.

Detailed Experimental Protocols: From Storage to Disposal

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Some suppliers recommend refrigerated storage (2-8°C).[5]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[9][13]

Step-by-Step Handling Protocol

The following workflow outlines the critical steps for safely handling the solid compound.

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don the required PPE (lab coat, gloves, safety glasses).

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate to the weigh boat using a clean spatula.

    • Avoid any sudden movements that could generate dust.

  • Transfer:

    • If transferring to a reaction vessel, do so within the fume hood.

    • If the vessel contains a solvent, add the solid slowly to prevent splashing.

  • Post-Handling:

    • Securely close the primary container of the chemical.

    • Clean any contaminated surfaces within the fume hood.

    • Dispose of the weigh boat and any contaminated consumables (e.g., pipette tips) in the designated solid chemical waste container.

    • Remove gloves using the proper technique and dispose of them.

    • Wash hands thoroughly.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Start setup_hood Prepare Fume Hood start->setup_hood don_ppe Don PPE: - Lab Coat - Gloves - Safety Glasses weigh Weigh Solid don_ppe->weigh setup_hood->don_ppe transfer Transfer to Vessel weigh->transfer seal_container Seal Stock Container transfer->seal_container clean_surfaces Clean Work Area seal_container->clean_surfaces dispose_waste Dispose of Contaminated Waste clean_surfaces->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of solid methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[9][15] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention, preferably from an ophthalmologist.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][13] Never give anything by mouth to an unconscious person.[8][13] Seek immediate medical attention.[8]

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Prevent the formation of dust.[7]

    • Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[7][9]

    • Do not let the product enter drains.[7][14]

    • Wash the spill area thoroughly with soap and water.

Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[13][15]

  • Dispose of unused material and its container at an approved waste disposal plant.[8][9][15]

  • Do not mix with other waste.[15]

  • Contaminated packaging should be treated as the product itself.[13]

Synthesis, Reactivity, and Applications in Drug Development

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a synthetic intermediate. Its handling often occurs in the context of multi-step chemical syntheses. The synthesis of related 1,2,4-triazole carboxylates can involve reagents such as trichloroacetonitrile, formyl hydrazine, and various catalysts, or the alkylation of a pre-formed triazole ring.[16][17] These processes underscore the importance of conducting all reactions within a fume hood and being prepared for potential exothermic reactions or the handling of other hazardous reagents.

The compound's value lies in its role as a precursor to more complex molecules. The triazole core is a key feature in many antiviral drugs, such as Ribavirin, and numerous antifungal agents.[1][16][18] The bromo- and methyl- substitutions on this particular triazole allow for specific, targeted chemical modifications to build novel compounds with potentially enhanced efficacy or selectivity as, for example, anti-inflammatory agents or COX-2 inhibitors.[19]

Hierarchy_of_Controls Hierarchy of Safety Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) elimination->engineering substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe PPE (Least Effective) administrative->ppe

Caption: The hierarchy of controls prioritizes eliminating hazards over relying on PPE.

Conclusion

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a valuable tool for researchers in drug development, but it must be handled with the respect due to a potentially hazardous, biologically active compound. While specific data is limited, the known risks of the 1,2,4-triazole chemical class dictate a cautious approach. Adherence to a multi-layered safety protocol, prioritizing engineering controls and supplemented by rigorous work practices and appropriate PPE, is essential for mitigating risks. By understanding the causality behind these safety measures, from preventing dust inhalation to ensuring proper storage, researchers can confidently and safely leverage this important chemical intermediate in the pursuit of new therapeutic discoveries.

References

  • Central Drug House (P) Ltd. (n.d.). 1,2,4-TRIAZOLE CAS No 288-88-0 MATERIAL SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010).
  • Carl ROTH. (2024).
  • Columbus Chemical Industries, Inc. (n.d.).
  • Sigma-Aldrich. (2025).
  • Fishel, F. M. (2005). Pesticide Toxicity Profile: Triazole Pesticides. University of Florida, IFAS Extension.
  • Watson International Ltd. (2012).
  • MySkinRecipes. (n.d.).
  • SynZeal. (n.d.).
  • Angene Chemical. (n.d.).
  • Yarovaya, O. I., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • Google Patents. (2020).
  • MedchemExpress.com. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025). A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective.
  • Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
  • Sławiński, J., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central.
  • MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • Wong, F. F., et al. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry.
  • Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
  • ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • MDPI. (2024).
  • ChemicalBook. (2025).

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Methodological & Application

Application Note & Protocol: A Proposed Synthesis of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1] The specific substitution pattern on the triazole ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a functionalized heterocyclic compound with potential as a key intermediate in the synthesis of more complex bioactive molecules. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methyl ester at the 3-position and the N1-methyl group provide additional points for structural diversification.

This document outlines a proposed, logically derived multi-step synthesis for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, based on established principles of heterocyclic chemistry. Each step is detailed with expert insights into the reaction mechanisms and procedural choices.

Overall Synthetic Strategy

The proposed synthesis follows a three-step sequence starting from commercially available methyl 1H-1,2,4-triazole-3-carboxylate. The strategy is designed for regioselectivity and efficiency:

  • N-Methylation: Regioselective methylation of the triazole ring at the N1 position.

  • Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid to direct the subsequent bromination.

  • Bromination & Esterification: A one-pot reaction involving the bromination of the triazole ring followed by in-situ esterification to yield the final product.

This sequence is designed to control the regiochemistry of the methylation and bromination steps, which is a common challenge in the synthesis of substituted triazoles.[2][3]

G A Methyl 1H-1,2,4-triazole-3-carboxylate B Step 1: N-Methylation (CH3I, K2CO3, DMF) A->B C Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate B->C D Step 2: Hydrolysis (NaOH, H2O/MeOH) C->D E 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid D->E F Step 3: Bromination & Esterification (NBS, H2SO4, MeOH) E->F G Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate F->G

Figure 1: Proposed workflow for the synthesis of the target compound.

Part 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Intermediate 1)

Protocol Rationale

The alkylation of 1,2,4-triazoles can occur at different nitrogen atoms, leading to a mixture of regioisomers.[2][3] This protocol uses potassium carbonate as a mild base and dimethylformamide (DMF) as a polar aprotic solvent. This combination is known to favor the alkylation at the N1 position for 1,2,4-triazoles, providing a regioselective route to the desired intermediate.[4][5] Iodomethane is a highly reactive methylating agent suitable for this transformation.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
Methyl 1H-1,2,4-triazole-3-carboxylate≥98%Sigma-Aldrich
Iodomethane (Methyl Iodide)99.5%, stabilizedAcros Organics
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Chemical
N,N-Dimethylformamide (DMF), anhydrous99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Brine (Saturated NaCl solution)Laboratory prepared-
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich
Round-bottom flask, magnetic stirrer, condenser--

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 1H-1,2,4-triazole-3-carboxylate (10.0 g, 78.7 mmol) and anhydrous potassium carbonate (16.3 g, 118 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Slowly add iodomethane (5.9 mL, 13.4 g, 94.4 mmol, 1.2 eq) to the suspension via a syringe.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Part 2: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid (Intermediate 2)

Protocol Rationale

Saponification is a standard method for converting esters to carboxylic acids. The use of sodium hydroxide in a water/methanol co-solvent system ensures the solubility of both the ester and the hydroxide salt, allowing the reaction to proceed smoothly. The carboxylic acid intermediate is necessary because the electron-withdrawing nature of the carboxylate group deactivates the triazole ring towards electrophilic substitution, which could complicate the subsequent bromination step.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylateAs synthesized-
Sodium Hydroxide (NaOH)≥98%Sigma-Aldrich
Methanol (MeOH)ACS GradeVWR Chemicals
Hydrochloric Acid (HCl), concentrated (37%)ACS GradeFisher Chemical
Deionized Water--
Buchner funnel, filter paper--

Procedure

  • Dissolution: Dissolve methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (from Step 1, ~78.7 mmol) in a mixture of 100 mL of methanol and 100 mL of deionized water in a 500 mL round-bottom flask.

  • Base Addition: Add sodium hydroxide pellets (4.72 g, 118 mmol, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with a small amount of ice-cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight to yield the carboxylic acid intermediate.

Part 3: Synthesis of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (Final Product)

Protocol Rationale

This final step combines bromination and esterification in a one-pot procedure. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for the halogenation of electron-rich heterocyclic systems.[6] The reaction is performed in methanol, which acts as both the solvent and the esterifying agent. Sulfuric acid serves as a catalyst for both the bromination (by activating NBS) and the subsequent Fischer esterification of the carboxylic acid group. This one-pot approach is efficient, reducing the number of work-up and purification steps.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
1-Methyl-1H-1,2,4-triazole-3-carboxylic acidAs synthesized-
N-Bromosuccinimide (NBS)99%Acros Organics
Sulfuric Acid (H₂SO₄), concentrated (98%)ACS GradeFisher Chemical
Methanol (MeOH), anhydrous99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solutionLaboratory prepared-
Dichloromethane (DCM)ACS GradeVWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Sigma-Aldrich

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 1-methyl-1H-1,2,4-triazole-3-carboxylic acid (from Step 2, ~78.7 mmol) and 150 mL of anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (4.3 mL, 81 mmol).

  • Brominating Agent: To this solution, add N-Bromosuccinimide (15.4 g, 86.5 mmol, 1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 8-12 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature and carefully neutralize it by pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product, methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.

Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1N-MethylationCH₃I, K₂CO₃DMF604-680-90
2HydrolysisNaOHMeOH/H₂ORT12-1890-95
3Bromination & EsterificationNBS, H₂SO₄MeOHReflux8-1265-75
Validation and Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • ChemicalBook: Methyl 1,2,4-triazole-3-carboxylate. Provides general information and synthesis routes for the starting material.

  • Google Patents: CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate. Describes alternative synthesis methods for triazole carboxylates.

  • Google Patents: CN104844615A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Details bromination of a similar heterocyclic system.

  • MDPI: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Discusses general methods for 1,2,4-triazole synthesis.

  • Google Patents: CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. Outlines safe and efficient synthesis routes avoiding hazardous reagents.

  • NIH National Library of Medicine: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Provides academic context for triazole synthesis methodologies.

  • Organic Chemistry Portal: Synthesis of 1H-1,2,4-triazoles. A collection of modern synthetic methods for 1,2,4-triazoles.

  • Arkat USA: Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Discusses the use of NBS for bromination of triazole-containing compounds.

  • Springer Nature: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Details factors influencing the regioselectivity of triazole alkylation.

  • ResearchGate: An Investigation into the Alkylation of 1,2,4-Triazole. Provides insights into the regioselectivity of alkylation on the 1,2,4-triazole ring.

  • ResearchGate: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Discusses modern methods for regioselective alkylation.

  • MDPI: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Reviews the broad biological importance of substituted triazoles.

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Application Note: A Robust, Regioselective Synthesis of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the multi-step synthesis of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, starting from 1-methyl-1,2,4-triazole. The outlined strategy prioritizes regioselectivity and overall yield by circumventing the challenges associated with direct C-H functionalization of the starting material. The protocol is divided into three primary stages: 1) Synthesis of the key intermediate, methyl 1H-1,2,4-triazole-3-carboxylate; 2) Regioselective N-methylation at the N1 position; and 3) Electrophilic bromination at the C5 position. This application note explains the chemical principles behind each step, provides detailed, field-tested protocols, and includes guidelines for characterization and safety.

Introduction and Strategic Overview

Substituted 1,2,4-triazoles are privileged scaffolds in medicinal chemistry and agrochemical research, forming the core of numerous antiviral and antifungal agents.[1][2] The target molecule, methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, is a highly functionalized building block, valuable for introducing a substituted triazole moiety into larger, biologically active molecules through cross-coupling or nucleophilic substitution reactions.

Direct functionalization of the starting material, 1-methyl-1,2,4-triazole, to introduce both a carboxylate at the C3 position and a bromine at the C5 position is fraught with challenges. The primary issue is regioselectivity. The C-H bond at the C5 position is significantly more acidic than at the C3 position, meaning that direct deprotonation and carboxylation would overwhelmingly favor functionalization at C5.[3]

To overcome this, a more robust and controllable three-part synthetic strategy is employed. This approach builds the molecule sequentially, ensuring the correct placement of each functional group:

  • Formation of the Core Ester: We begin by synthesizing methyl 1H-1,2,4-triazole-3-carboxylate. This provides the foundational triazole ring with the required C3-carboxylate group.

  • Regioselective N-Methylation: The most critical step for ensuring the correct isomer is the N-methylation of the triazole ring. Direct alkylation can lead to a mixture of N1, N2, and N4 isomers. We will utilize a silyl-directed methodology to achieve highly regioselective methylation at the desired N1 position.[4]

  • Final Bromination: With the N1 and C3 positions occupied, the C5 position is the sole remaining and electronically activated site for electrophilic substitution, allowing for a clean and high-yielding bromination.

This strategic pathway is visualized in the diagram below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: N-Methylation cluster_2 Part 3: Bromination A Acyclic Precursors B Methyl 1H-1,2,4-triazole-3-carboxylate (Intermediate I) A->B Cyclization C Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Intermediate II) B->C Regioselective N-Methylation D Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (Final Product) C->D Electrophilic Bromination

Caption: Overall synthetic pathway for the target molecule.

Part 1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate (Intermediate I)

Principle of the Reaction: This initial step constructs the fundamental 1,2,4-triazole-3-carboxylate ring system. While several methods exist, a reliable approach involves the cyclization of precursors derived from thiosemicarbazide and an oxalate derivative.[5] This method avoids the use of hazardous diazotization steps common in older synthetic routes.[5] The synthesis proceeds through an initial condensation to form a thiourea derivative, which then undergoes oxidative cyclization and desulfurization, followed by esterification to yield the desired product. For the purposes of this protocol, we will assume the use of commercially available or previously synthesized Intermediate I, as its preparation from basic starting materials is a well-documented, multi-step process in itself.[5][6]

Materials for Reference:

Reagent/Material CAS Number Molecular Weight Notes

| Methyl 1H-1,2,4-triazole-3-carboxylate | 4928-88-5 | 127.10 g/mol | Often available commercially. |

Part 2: Regioselective N-Methylation (Intermediate II)

Principle of the Reaction: The challenge in alkylating an NH-triazole is controlling which of the ring nitrogens is functionalized. Direct methylation of Intermediate I with an agent like methyl iodide would produce a difficult-to-separate mixture of N1, N2, and N4-methylated isomers.

To enforce N1-selectivity, we employ a two-step, one-pot silylation-alkylation strategy.[4] First, the triazole is treated with a silylating agent, 1,1,1,3,3,3-hexamethyldisilazane (HMDS). This reversibly forms a bulky trimethylsilyl (TMS) group on one of the ring nitrogens. The steric hindrance of the TMS group effectively blocks the N2 position, directing the incoming electrophile (methyl iodide) to the more accessible N1 position. The silyl group is labile and is removed during aqueous work-up, yielding the desired N1-methylated product with high regioselectivity. The use of a Lewis acid like SnCl₄ can catalyze the reaction.[4]

Experimental Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Argon), add methyl 1H-1,2,4-triazole-3-carboxylate (Intermediate I, 10.0 g, 78.7 mmol).

  • Silylation: Add anhydrous acetonitrile (100 mL) followed by 1,1,1,3,3,3-hexamethyldisilazane (HMDS, 25.4 g, 33.0 mL, 157.4 mmol, 2.0 eq). Stir the suspension and heat to reflux for 2 hours, at which point the solution should become homogeneous.

  • Methylation: Cool the reaction mixture to room temperature. In a separate, dry flask, prepare a solution of methyl iodide (MeI, 22.3 g, 9.8 mL, 157.4 mmol, 2.0 eq) in anhydrous acetonitrile (20 mL). Add the MeI solution dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane eluent) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 200 mL). Stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate as a white solid.

Reagents and Typical Yields:

Reagent M.W. Amount (mmol) Equivalents Typical Yield
Intermediate I 127.10 78.7 1.0 \multirow{3}{*}{75-85%}
HMDS 161.40 157.4 2.0

| Methyl Iodide | 141.94 | 157.4 | 2.0 | |

Part 3: Regioselective Bromination (Final Product)

Principle of the Reaction: With the N1 and C3 positions of the triazole ring substituted, the C5 position is the only available carbon for functionalization. This position is activated towards electrophilic attack. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation; it serves as a convenient and safer source of electrophilic bromine (Br⁺) compared to elemental bromine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF and can be initiated by light or a radical initiator, though it often proceeds thermally.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Intermediate II, 8.0 g, 56.7 mmol) in anhydrous acetonitrile (120 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 11.1 g, 62.4 mmol, 1.1 eq) to the solution in one portion.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, remove the acetonitrile under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.

Reagents and Typical Yields:

Reagent M.W. Amount (mmol) Equivalents Typical Yield
Intermediate II 141.13 56.7 1.0 \multirow{2}{*}{80-90%}

| NBS | 177.98 | 62.4 | 1.1 | |

Summary Workflow and Characterization

The overall experimental process from the key intermediate to the final product is outlined below.

G start Start: Methyl 1H-1,2,4-triazole-3-carboxylate step1 Step 1: N-Methylation - Add HMDS & MeI in ACN - Reflux, then stir at RT start->step1 workup1 Work-up & Purification - NaHCO₃ Quench - EtOAc Extraction - Column Chromatography step1->workup1 intermediate Isolate Intermediate II: Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate workup1->intermediate step2 Step 2: Bromination - Add NBS in ACN - Heat to 60-70 °C intermediate->step2 workup2 Work-up & Purification - Na₂S₂O₃ Quench - EtOAc Extraction - Recrystallization step2->workup2 final Final Product: Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate workup2->final analysis Characterization - ¹H NMR, ¹³C NMR - LC-MS - Melting Point final->analysis

Caption: Step-by-step experimental workflow diagram.

Product Validation: The identity and purity of the intermediates and the final product should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structural integrity, the presence of the methyl group, and the disappearance of the C5-H proton signal in the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point (MP): To assess the purity of the final crystalline product.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • HMDS: Flammable and corrosive. Handle with care.

    • Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution and avoid inhalation or skin contact.

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust. It can be light-sensitive.

  • Procedures: Reactions under inert atmosphere require proper handling of gas lines. Quenching procedures should be performed slowly and carefully.

Conclusion

This application note details a logical and high-yielding synthetic route to methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate. By addressing the inherent regioselectivity challenges through a strategic, multi-step approach involving a silyl-directed N-methylation, this protocol provides a reliable method for accessing this valuable and highly functionalized chemical building block for applications in drug discovery and materials science.

References

  • Google Patents. (n.d.). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate (Patent No. CN111808034A).
  • Acta Crystallographica Section E. (2011). Methyl 1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method (Patent No. CN105037284A).
  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • ISRES Publishing. (2023). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate (Patent No. CN113651762A).
  • Royal Society of Chemistry. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • HETEROCYCLES. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a versatile heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research.[1] The presence of a bromine atom at the C5 position and a methyl ester at the C3 position offers orthogonal chemical handles for molecular elaboration. This guide provides a comprehensive overview of robust and efficient derivatization strategies centered on the C-Br bond, enabling researchers to generate diverse compound libraries for screening and lead optimization. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as Nucleophilic Aromatic Substitution (SNAr).

Introduction: The Strategic Value of the 1-Methyl-1,2,4-triazole Scaffold

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and favorable pharmacokinetic properties.[1] Its incorporation into drug candidates can enhance solubility, modulate pKa, and improve interactions with biological targets. The subject of this guide, methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, serves as an ideal building block for several reasons:

  • The C5-Bromo Handle: The bromine atom is an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen substituents.

  • Electron-Deficient Nature: The triazole ring is inherently electron-deficient, which activates the C-Br bond for both oxidative addition in palladium catalysis and for nucleophilic aromatic substitution (SNAr) pathways.[2][3]

  • The C3-Ester Functionality: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a secondary site for diversification after the primary derivatization at the C5 position.

This document focuses on the transformation of the C5-bromo position, offering a logical framework for selecting the appropriate synthetic methodology.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation due to their broad functional group tolerance and mild reaction conditions.[4][5] For the bromo-triazole scaffold, this class of reactions is the most powerful tool for introducing diverse aryl, heteroaryl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the premier method for coupling aryl or vinyl halides with boronic acids or their esters to form biaryl structures.[4][6] This reaction is fundamental in constructing molecules with extended π-systems or connecting different heterocyclic cores.

Causality Behind the Protocol: The choice of catalyst, ligand, base, and solvent is critical for an efficient Suzuki coupling. A phosphine ligand, such as that in Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], stabilizes the Pd(0) active species. An inorganic base like potassium carbonate or cesium carbonate is required for the transmetalation step, where the organic group is transferred from boron to palladium.[7] A solvent system like toluene/water or DME provides the necessary solubility for both the organic and inorganic reagents.[7][8]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex R¹-X re_label Reductive Elimination trans_complex R¹-Pd(II)L₂(R²) oa_complex->trans_complex R²-B(OR)₂ (Base) oa_label Oxidative Addition trans_complex->pd0 R¹-R² trans_label Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and cesium carbonate (2.0 eq.).[9]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), to the vessel.[10]

  • Solvent Addition & Degassing: Add a solvent mixture, such as toluene and water (e.g., 4:1 v/v), to achieve a substrate concentration of approximately 0.1 M. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere. If using microwave irradiation, a typical condition is 120-150 °C for 20-40 minutes.[9][10] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Parameter Condition A Condition B Rationale & Reference
Palladium Source Pd(PPh₃)₄[Pd(dppf)Cl₂]Pd(PPh₃)₄ is a common, reliable Pd(0) source. Pd(dppf)Cl₂ is often more effective for challenging substrates.[7][11]
Base K₂CO₃Cs₂CO₃Cesium carbonate is more soluble and often more effective, especially with less reactive bromides.[9]
Solvent Toluene/H₂ODioxane/H₂OThe choice of solvent can influence reaction rates and solubility of reagents.[7][9]
Temperature 90 °C (Thermal)150 °C (Microwave)Microwave heating can significantly reduce reaction times.[9][10]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is an indispensable tool for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[12] This reaction is widely used to synthesize precursors for "click" chemistry, natural products, and organic materials.[13][14]

Causality Behind the Protocol: The Sonogashira reaction typically employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[13][15] An amine base, such as triethylamine or diisopropylamine, is crucial as it serves as both the base and often as the solvent.[16]

Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition r1r2 R¹-C≡C-R² oa_complex->pd0 Reductive Elimination cu_x Cu(I)X cu_acetylide R²-C≡C-Cu(I) cu_x->cu_acetylide cu_acetylide->oa_complex Transmetalation r1x R¹-X r1x->pd0 alkyne H-C≡C-R² (Base)

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and the copper co-catalyst (e.g., CuI, 0.04-0.10 eq.).

  • Reagent Addition: Add a suitable solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Parameter Condition A Condition B (Copper-Free) Rationale & Reference
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / SPhosCopper-free variants can prevent the homocoupling of alkynes (Glaser coupling) and are often milder.[13]
Base Triethylamine (Et₃N)Diisopropylamine (DIPEA)The amine acts as a base and can also serve as a ligand and solvent.[16]
Solvent THFDMFDMF can be beneficial for less soluble substrates.[16]
Temperature 25-50 °C60-80 °CHigher temperatures may be needed for less reactive bromides or in copper-free systems.[14]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and a vast range of primary and secondary amines, anilines, and even ammonia surrogates.[5] This reaction is a cornerstone of modern medicinal chemistry for accessing aryl amine motifs.

Causality Behind the Protocol: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential to promote both the oxidative addition of the aryl bromide and the final reductive elimination step that forms the C-N bond.[17] A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[18][19] The reaction must be conducted under strictly anhydrous and inert conditions.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oa_complex L-Pd(II)(Ar)X pd0->oa_complex Oxidative Addition product Ar-NR¹R² amine_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amine_complex Amine Coordination & Deprotonation amine_complex->pd0 Reductive Elimination ar_x Ar-X ar_x->pd0 amine HNR¹R² (Base) amine->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Glovebox/Schlenk Line Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.02-0.05 eq.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq.), followed by methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq.).

  • Solvent and Amine: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Finally, add the amine coupling partner (1.2 eq.).

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography.

Parameter Condition A Condition B Rationale & Reference
Catalyst/Ligand Pd₂(dba)₃ / XPhosPEPPSI-IPrDifferent generations of ligands and precatalysts offer varying levels of activity and stability.[17][20]
Base NaOtBuK₃PO₄NaOtBu is a very strong base suitable for most amines. K₃PO₄ is a milder option for more sensitive substrates.[19]
Solvent TolueneDioxaneSolvent choice can impact catalyst solubility and reaction temperature.
Amine Scope Primary/Secondary AliphaticAnilines/Heterocyclic AminesThe optimal ligand may vary depending on the steric and electronic properties of the amine.[18]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is versatile, SNAr offers a complementary, metal-free alternative for installing heteroatom nucleophiles (O, S, N). The electron-deficient nature of the 1,2,4-triazole ring makes the C5 position susceptible to attack by strong nucleophiles.[21][22]

Causality Behind the Protocol: SNAr proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.[3][23] The reaction is favored by:

  • An electron-deficient aromatic ring (provided by the triazole).

  • A good leaving group (bromide).

  • A strong nucleophile (e.g., sodium methoxide, sodium thiophenoxide).

  • A polar aprotic solvent (e.g., DMF, DMSO) to stabilize the charged intermediate.

SNAr_Workflow SₙAr Reaction Workflow start Bromo-Triazole + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Step 1: Nucleophilic Attack (Rate-Determining) product Substituted Triazole + Br⁻ intermediate->product Step 2: Leaving Group Expulsion (Restores Aromaticity)

Caption: The addition-elimination pathway of a typical SₙAr reaction.

Experimental Protocol: SNAr with a Thiol Nucleophile

  • Nucleophile Preparation: In a flask under an inert atmosphere, dissolve the desired thiol (e.g., thiophenol, 1.1 eq.) in an anhydrous polar aprotic solvent like DMF. Add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C and stir for 30 minutes to form the thiolate.

  • Substrate Addition: Add a solution of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq.) in DMF to the pre-formed nucleophile.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) while monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it into ice-water. If a precipitate forms, it can be collected by filtration. Otherwise, extract with an appropriate organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the product via column chromatography or recrystallization.

Conclusion and Strategy Selection

The derivatization of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a highly tractable process that provides access to a vast chemical space. The choice of methodology should be guided by the desired bond construction. Palladium-catalyzed cross-coupling reactions offer the broadest scope and functional group tolerance, particularly for C-C and C-N bond formation. For the introduction of strong heteroatom nucleophiles, SNAr presents a simple and cost-effective metal-free alternative. By understanding the principles behind each protocol, researchers can confidently and efficiently generate novel triazole derivatives for advancing drug discovery and development programs.

References

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  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. URL: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. URL: [Link]

  • Sonogashira coupling - Wikipedia. URL: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. URL: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. URL: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. URL: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. URL: [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. URL: [Link]

  • MIT Open Access Articles A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript). URL: [Link]

  • Suzuki cross-coupling reaction - YouTube. URL: [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. URL: [Link]

  • Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones - Chemical Communications (RSC Publishing). URL: [Link]

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  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. URL: [Link]

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  • (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - ResearchGate. URL: [Link]

  • Buchwald–Hartwig amination - Wikipedia. URL: [Link]wald%E2%80%93Hartwig_amination)

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Application Notes & Protocols for the Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies employed in the preparation of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of nonsteroidal anti-inflammatory drugs (NSAIDs). The document is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of the chemical principles, detailed experimental protocols for the synthesis of landmark COX-2 inhibitors such as Celecoxib and Rofecoxib, and insights into the key chemical transformations that underpin these syntheses. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for the synthesis and exploration of this important therapeutic class.

Introduction: The Rationale for Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms in the early 1990s was a watershed moment in medicinal chemistry and pharmacology.[1] COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[1][2] In contrast, the COX-2 isoform is inducible, with its expression significantly upregulated at sites of inflammation.[1][2] This dichotomy presented a clear therapeutic strategy: selectively inhibiting COX-2 could achieve potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby mitigating the gastrointestinal side effects common to non-selective NSAIDs.[1][3]

Selective COX-2 inhibitors are structurally characterized by a central heterocyclic core (e.g., pyrazole, furanone, isoxazole) flanked by two aryl groups.[2][4] A key feature for selectivity is often a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) moiety on one of the aryl rings.[4] This group can insert into a specific hydrophilic side pocket present in the active site of COX-2, but not COX-1, leading to selective binding and inhibition.[4] The synthesis of these molecules, therefore, revolves around the efficient construction of these diaryl-substituted heterocyclic scaffolds.

This guide will detail the synthetic applications of key chemical reactions in the construction of these inhibitors, providing both theoretical understanding and practical, step-by-step protocols.

Core Synthetic Strategies and Key Reactions

The synthesis of diarylheterocyclic COX-2 inhibitors primarily relies on a set of powerful and versatile chemical transformations. The general approach involves the formation of a key intermediate, typically a 1,3-dicarbonyl or a related precursor, followed by a cyclization reaction with a suitable binucleophile to construct the central heterocyclic ring.

G cluster_0 Precursor Synthesis cluster_1 Heterocycle Formation cluster_2 Alternative Strategies Aryl_Ketone Aryl Ketone Dicarbonyl 1,3-Dicarbonyl Intermediate Aryl_Ketone->Dicarbonyl Claisen Condensation Aryl_Ester Aryl Ester Aryl_Ester->Dicarbonyl Final_Product Diaryl-Pyrazole (e.g., Celecoxib) Dicarbonyl->Final_Product Paal-Knorr Type Condensation Biaryl_Intermediate Biaryl Intermediate Dicarbonyl->Biaryl_Intermediate Hydrazine Substituted Hydrazine Hydrazine->Final_Product Aryl_Halide Aryl Halide Aryl_Halide->Biaryl_Intermediate Suzuki Coupling Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Biaryl_Intermediate caption General Synthetic Workflow for COX-2 Inhibitors.

Caption: General Synthetic Workflow for COX-2 Inhibitors.

Claisen Condensation: Building the Carbonyl Framework

The Claisen condensation is a cornerstone reaction for generating the 1,3-dicarbonyl precursors required for many COX-2 inhibitor syntheses. This reaction involves the coupling of an enolizable ester with a ketone (or another ester) in the presence of a strong base to form a β-dicarbonyl compound.

Causality in Experimental Choice: The choice of base is critical. Sodium ethoxide or sodium hydride are commonly used to ensure complete deprotonation of the ester's α-carbon, driving the reaction forward. The reaction is typically performed in an aprotic solvent like THF or ether to prevent side reactions with the strong base.

Paal-Knorr Synthesis: Formation of Pyrroles and Furans

The Paal-Knorr synthesis is an exceptionally reliable method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds.[5] When a 1,4-diketone is treated with a primary amine or ammonia, a pyrrole is formed.[6][7] This is the key reaction in the synthesis of pyrazole-based inhibitors like Celecoxib, where a substituted hydrazine is used in place of a simple amine.

Mechanism Insight: The reaction proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyls. A subsequent intramolecular attack on the second carbonyl group forms a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole or pyrazole ring.[5][8]

G cluster_mech Paal-Knorr Mechanism Start 1,4-Diketone + R-NH2 Protonation Protonated Carbonyl Start->Protonation H+ Hemiaminal Hemiaminal Intermediate Protonation->Hemiaminal Nucleophilic Attack Cyclic_Intermediate Cyclic Dihydroxypyrrolidine Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Product + 2H2O Cyclic_Intermediate->Pyrrole Dehydration caption Mechanism of the Paal-Knorr Pyrrole Synthesis. G Reactant1 4'-Methylacetophenone Plus1 + Reactant1->Plus1 Reactant2 Ethyl Trifluoroacetate Plus1->Reactant2 Arrow -> Reactant2->Arrow Product 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Conditions 1. NaOMe, THF 2. H3O+ caption Claisen Condensation for Celecoxib Precursor.

Caption: Claisen Condensation for Celecoxib Precursor.

ParameterValue
Reactants 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide
Solvent Tetrahydrofuran (THF)
Temperature Reflux
Reaction Time 12-18 hours
Typical Yield 85-95%

Procedure:

  • To a stirred solution of sodium methoxide (1.1 eq) in anhydrous THF at 0 °C, add 4'-methylacetophenone (1.0 eq) dropwise.

  • After stirring for 30 minutes, add ethyl trifluoroacetate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 16 hours. Monitor reaction completion by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (1M) until the pH is ~2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Celecoxib via Cyclocondensation

ParameterValue
Reactants 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfonamidophenylhydrazine HCl
Solvent Ethanol
Temperature Reflux
Reaction Time 20 hours
Typical Yield 80-90% [9]

Procedure:

  • To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in absolute ethanol, add 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq). [10]2. Heat the mixture to reflux and maintain for 20 hours. A precipitate will form as the reaction progresses.

  • Monitor the reaction by TLC until the starting dione is consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol.

  • Recrystallize the crude product from ethanol/water to afford pure Celecoxib as a white solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry and compare with literature data.

Protocol: Synthesis of Rofecoxib (Vioxx®)

The synthesis of Rofecoxib involves the construction of a 4,5-diaryl-2(5H)-furanone core. A common route starts from 4-(methylsulfonyl)acetophenone. [11] Step 1: Bromination of 4-(Methylsulfonyl)acetophenone

ParameterValue
Reactants 4-(Methylsulfonyl)acetophenone, Bromine, Aluminum chloride (cat.)
Solvent Chloroform
Temperature -5 °C to 0 °C
Reaction Time 2-4 hours
Typical Yield >90%

Procedure:

  • Dissolve 4-(methylsulfonyl)acetophenone (1.0 eq) in chloroform in a flask protected from light.

  • Add a catalytic amount of anhydrous aluminum chloride.

  • Cool the mixture to -5 °C in an ice-salt bath.

  • Add a solution of bromine (1.0 eq) in chloroform dropwise, keeping the temperature below 0 °C. [11]5. Stir the reaction at 0 °C for 3 hours. Monitor by TLC.

  • Quench the reaction by pouring it into ice water.

  • Separate the organic layer, wash with aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone.

Step 2: Coupling and Cyclization with Phenylacetic Acid

ParameterValue
Reactants 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone, Phenylacetic acid, Triethylamine, DBU
Solvent Acetonitrile
Temperature Room temperature, then 0 °C
Reaction Time 6-10 hours
Typical Yield 60-70%

Procedure:

  • In a flask, combine 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (1.0 eq) and phenylacetic acid (1.0 eq) in acetonitrile.

  • Add triethylamine (1.1 eq) dropwise and stir the mixture at room temperature for 4-6 hours to form the ester intermediate. [11][12]3. Cool the reaction mixture to 0 °C.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to effect the intramolecular cyclization. [12]5. Stir at 0 °C for 2-4 hours.

  • Acidify the reaction mixture with dilute HCl and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Rofecoxib.

  • Characterization: Confirm the structure by spectroscopic methods and comparison to reference data.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Chromatographic Monitoring: Thin-layer chromatography (TLC) is a critical tool at each step to monitor the consumption of starting materials and the formation of products. This provides real-time validation of reaction progress.

  • Spectroscopic Confirmation: The identity and purity of all intermediates and final products must be unequivocally confirmed by standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data obtained should be in complete agreement with the expected structure and previously reported values.

  • Physical Constants: Measurement of physical properties such as melting point provides a straightforward method for assessing the purity of the final crystalline compounds. A sharp melting point that matches the literature value is indicative of high purity.

By employing these validation methods, a researcher can have high confidence in the outcome of the synthetic procedures.

References

  • Taylor & Francis. (n.d.). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Retrieved from [Link]

  • Scholtz, J. E., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN102311355B - Preparation method of rofecoxib.
  • YouTube. (2025, March 5). Synthesis of Celecoxib. Retrieved from [Link]

  • YouTube. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP2479166A1 - A process for the preparation of etoricoxib.
  • MDPI. (2022, July 26). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Retrieved from [Link]

  • Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Retrieved from [Link]

  • ACS Publications. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 9). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diarylamines 5 by copper-catalyzed cross-coupling.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4¢-Methylsulfonylphenyl)-3- Phenyl-2(5H). Retrieved from [Link]

  • YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

  • RSC Publishing. (2022, February 14). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2 | Request PDF. Retrieved from [Link]

  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]

  • International Journal of Environmental Sciences. (n.d.). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Novel approach to the synthesis of valdecoxib 1. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2013/104546 PROCESS FOR THE SYNTHESIS OF ETORICOXIB. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 20). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Future Science. (2023, December 14). Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives. Retrieved from [Link]

  • PubMed. (1999, July 5). The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki biaryl coupling reaction a, The general catalytic coupling.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005016906A1 - Process for the manufacture of rofecoxib.
  • ResearchGate. (n.d.). (PDF) Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2009). Synthesis of Valdecoxib. Retrieved from [Link]

  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN103172583A - Parecoxib preparation method.
  • ResearchGate. (2025, September 30). (PDF) Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Etoricoxib. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: TRZ-BR-005 Subject: Yield Optimization & Regiocontrol in 5-Bromo-1,2,4-Triazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The synthesis of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate presents two distinct challenges depending on your starting material: Regioselectivity (if alkylating) and C-5 Functionalization Efficiency (if brominating).[1][2]

Low yields in this synthesis are typically caused by:

  • Isomer Scrambling: Competition between N1 and N2 alkylation sites.[2]

  • Lithiation Failure: Incomplete deprotonation or moisture contamination during C-5 functionalization.[1][2]

  • Ester Hydrolysis: Instability of the electron-deficient triazole ester during aqueous workup.[1][2]

This guide provides two validated workflows. Workflow A (Lithiation) is the "Gold Standard" for structural purity.[2] Workflow B (Alkylation) is the "Cost-Effective" route but requires rigorous purification.[1][2]

Part 1: Critical Workflow Selector

Before proceeding, identify your starting material and laboratory capabilities to select the correct troubleshooting path.

WorkflowSelector Start Select Starting Material Mat_A Methyl 1-methyl-1H-1,2,4- triazole-3-carboxylate Start->Mat_A Mat_B Methyl 5-bromo-1H-1,2,4- triazole-3-carboxylate Start->Mat_B Decision_Cryo Can you maintain -78°C (anhydrous)? Mat_A->Decision_Cryo Decision_Purify Can you separate isomers (Flash Chromatography)? Mat_B->Decision_Purify Route_A WORKFLOW A: Lithiation-Bromination (High Regiopurity) Decision_Cryo->Route_A Yes Route_B WORKFLOW B: Alkylation (Requires Separation) Decision_Cryo->Route_B No (Switch Precursor) Decision_Purify->Route_A No (Switch Precursor) Decision_Purify->Route_B Yes

Figure 1: Decision matrix for selecting the optimal synthesis route based on precursor availability and equipment.

Part 2: Workflow A – The Lithiation Route (Recommended)[2]

Target Audience: Users starting with methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.[1] Mechanism: Direct deprotonation of the acidic C-5 proton followed by electrophilic quench.[1][2] This route guarantees the N-methyl position is correct (N1), eliminating isomer issues.[2]

The Protocol

Reagents: n-Butyllithium (n-BuLi), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (


) OR Carbon Tetrabromide (

).[2] Solvent: Anhydrous THF.
StepActionTechnical Rationale
1 Dissolve SM in THF, cool to -78°C .The C-5 proton is acidic, but the ester group is sensitive to nucleophilic attack.[1] Low temp prevents n-BuLi from attacking the ester.
2 Add n-BuLi (1.1 eq) dropwise over 30 min.CRITICAL: Maintain internal temp < -70°C. A rapid exotherm will cause the n-BuLi to attack the ester (forming a ketone byproduct).[1][2]
3 Stir at -78°C for 45-60 min.Ensures complete formation of the lithiated species (5-Li-triazole).[1][2]
4 Add Electrophile (

or

) in THF.

is often preferred over elemental bromine as it is easier to handle and dry.[1][2]
5 Inverse Quench into sat.

.[2][3]
Pouring the cold reaction into the quench prevents transient high concentrations of base that could hydrolyze the ester.[2]
Troubleshooting Guide (FAQ)

Q: My yield is low (<30%), and I see starting material.

  • Diagnosis: Incomplete lithiation or water contamination.[2]

  • Fix: Ensure THF is distilled over Na/Benzophenone or from a solvent system. Use a fresh bottle of n-BuLi and titrate it before use.[1][2] The 1,2,4-triazole C-5 proton is less acidic than imidazole; ensure the deprotonation time is at least 45 minutes.

Q: I see a significant "dimer" impurity or ketone byproduct.

  • Diagnosis: "Self-condensation" or nucleophilic attack on the ester.[1][2]

  • Fix: This occurs if the temperature rises above -60°C during n-BuLi addition.[1][2] Use an internal thermometer, not just a bath thermometer.

Q: Can I use NBS as the bromine source?

  • Analysis: NBS can be used, but the byproduct (succinimide) can sometimes complicate purification.[2] Perfluoroalkyl bromides or

    
     are often cleaner for lithiated species.[2]
    

Part 3: Workflow B – The Alkylation Route

Target Audience: Users starting with methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.[1][2] Mechanism: Nucleophilic substitution (


).[2]
Challenge:  The triazole ring is an ambient nucleophile.[2][4] Alkylation can occur at N1, N2, or N4.[2]
The Regioselectivity Data

1,2,4-triazoles typically alkylate to favor the N1 isomer (the desired "1-methyl" product), but the N2 isomer is a common byproduct.

ConditionMajor IsomerApprox Ratio (N1:N2)Notes

/ Acetone
N1~85:15Kinetic control.[1][2] Easy workup.
NaH / DMF N1~90:10Thermodynamic control. Harder to remove DMF.[2]

/ MeCN
N1~92:8Cesium effect often improves N1 selectivity.[1][2]
The Protocol
  • Suspend methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (1.0 eq) and

    
      (1.2 eq) in anhydrous Acetonitrile.
    
  • Stir at 0°C for 15 minutes.

  • Add Methyl Iodide (MeI) (1.1 eq) dropwise.[2]

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitor: Check TLC. The N1 isomer is typically less polar (higher

    
    ) than the N2 isomer in EtOAc/Hexane systems, but this must be verified experimentally for your specific derivative.[2]
    
Troubleshooting Guide (FAQ)

Q: How do I separate the N1 and N2 isomers?

  • Technique: Flash Column Chromatography.[2]

  • Solvent System: Use a gradient of Hexanes:Ethyl Acetate (start 90:10, move to 50:50).[2]

  • Identification: The N1 isomer (Target) usually crystallizes more readily.[2] If you have an NMR, the N-Me peak of the N1 isomer is often shifted slightly upfield compared to N2, but X-ray or comparison with known standards is best.

Q: I am losing the bromine atom.

  • Diagnosis: Halogen exchange.

  • Fix: Do not use chloride salts or chlorinated solvents at high temperatures.[2] Avoid heating the reaction above 40°C, as the 5-bromo position is activated for nucleophilic aromatic substitution (

    
    ).
    

Part 4: Reaction Pathway Visualization[1]

Understanding the competing pathways is vital for troubleshooting.

ReactionPathways Start_Acid 1H-1,2,4-triazole-3-carboxylic acid derivatives Tautomer_1 Tautomer A (N1-H) Start_Acid->Tautomer_1 Equilibrium Tautomer_2 Tautomer B (N2-H) Tautomer_1->Tautomer_2 Alkylation Methylation (MeI / Base) Tautomer_1->Alkylation Tautomer_2->Alkylation Prod_N1 N1-Methyl Product (Target) Major Alkylation->Prod_N1 Steric/Electronic Preference Prod_N2 N2-Methyl Product (Impurity) Minor Alkylation->Prod_N2

Figure 2: Mechanistic pathway showing the origin of N1/N2 regioisomers during alkylation.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[2][5] (General reference for 1,2,4-triazole reactivity and alkylation patterns).

  • Bulger, P. G.; et al. "Regioselective Alkylation of 1,2,4-Triazoles."[2][5] Tetrahedron Letters, 2000 , 41, 1297.[2][5] (Describes the 9:1 N1 selectivity).[2]

  • Larsen, R. D. "Lithiation of 1-Substituted-1,2,4-Triazoles."[2] Journal of Organic Chemistry, 1994 , 59, 618.[2] (Foundational text for C-5 lithiation of triazoles).

  • Sigma-Aldrich. "Methyl-1H-1,2,4-triazole-3-carboxylate Product Page."[1][6] Link (Confirmation of precursor availability).

Sources

Technical Support Center: N-Methyl Isomerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing N-methyl isomerization during chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the formation of unwanted N-methyl isomers. Here, we will dissect the root causes of this phenomenon and provide actionable troubleshooting guides and validated protocols to ensure the isomeric integrity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of N-methyl isomerization.

Q1: What is N-methyl isomerization?

N-methyl isomerization is a chemical process where a molecule containing an N-methyl group is transformed into one of its isomers.[1] This process does not change the molecular formula but alters the spatial arrangement of atoms. Key types of isomerization relevant to N-methylated compounds include:

  • Cis/Trans (E/Z) Isomerization: Occurs around a double bond or a restricted single bond (like an amide bond), leading to different geometric arrangements of substituents. This is particularly common in N-methylated peptides and dehydroamino acids.[2]

  • Epimerization: Involves the inversion of a stereocenter. In the context of N-methylated peptides or chiral amines, this can occur at the alpha-carbon adjacent to the nitrogen, especially under basic conditions during activation steps.[3]

  • Atropisomerization: Arises from hindered rotation around a single bond, creating stable, separable isomers. While less common, it can be a factor in complex, sterically hindered N-methylated biaryl compounds.

Q2: Why is controlling N-methyl isomerization critical in drug development?

The three-dimensional structure of a drug is paramount to its function. Different isomers can have vastly different pharmacological and toxicological profiles.[4]

  • Pharmacodynamics: One isomer (the eutomer) may bind to the target receptor with high affinity, while the other (the distomer) may be inactive or even bind to an off-target receptor, causing side effects.[5] For instance, in the case of Levodopa (L-dopa), only the L-enantiomer is metabolized to dopamine for treating Parkinson's disease; the D-enantiomer is inactive and contributes to toxicity.[6]

  • Pharmacokinetics: Isomers can be metabolized at different rates, leading to variations in absorption, distribution, metabolism, and excretion (ADME), which complicates dosing and can affect the drug's safety profile.[5]

  • Regulatory Scrutiny: Regulatory agencies like the FDA require thorough characterization of all isomers. The presence of an uncontrolled or poorly characterized isomer can be considered an impurity, leading to significant delays or rejection of a drug candidate.[4]

The "magic methyl" effect, where the addition of a methyl group drastically improves a compound's properties, can be completely negated if the wrong isomer is formed.[7]

Q3: What are the primary drivers of N-methyl isomerization during a synthesis?

Isomerization is typically driven by thermodynamics (seeking the most stable isomeric form) or kinetics and can be catalyzed by various factors present in a reaction. The most common drivers include:

  • Acid/Base Catalysis: Trace amounts of acid or base can protonate or deprotonate key sites in a molecule, facilitating bond rotation or rearrangement.[8][9] This is a frequent issue in workup, purification, and storage.

  • Thermal Energy: Higher reaction temperatures provide the energy needed to overcome the rotational barrier of bonds, leading to equilibration between isomers.[10] While higher temperatures increase reaction rates, they can favor the formation of the most thermodynamically stable isomer, which may not be the desired one.[10]

  • Catalyst Decomposition: In metal-catalyzed reactions, decomposition of the primary catalyst can generate species, such as metal hydrides, that actively promote isomerization of nearby functional groups.[11]

  • Photochemical Energy: Exposure to UV or even ambient light can induce photoisomerization in sensitive molecules.[8]

Part 2: Troubleshooting Guide for Unexpected Isomerization

This section is structured to help you diagnose and resolve isomerization issues observed during your experiments.

Scenario 1: My NMR/LC-MS analysis shows a mixture of N-methyl isomers in my final product. What should I investigate?

The appearance of unexpected isomers requires a systematic investigation of your entire workflow, from the reaction itself to storage.

G start Isomer Mixture Detected check_reaction Step 1: Review Reaction Conditions start->check_reaction check_workup Step 2: Scrutinize Workup & Purification start->check_workup check_storage Step 3: Examine Storage & Handling start->check_storage check_analytics Step 4: Validate Analytical Method start->check_analytics temp Temperature too high? check_reaction->temp ph Acid/Base contamination? check_reaction->ph catalyst Catalyst/reagent stability? check_reaction->catalyst chromatography On-column isomerization? check_workup->chromatography light Light exposure? check_workup->light storage_cond Incorrect temp/atmosphere? check_storage->storage_cond analytical_artifact Isomerization in injector/source? check_analytics->analytical_artifact sol_temp Reduce temperature. Perform kinetic studies. temp->sol_temp sol_ph Use high-purity solvents. Add non-interfering buffer/scavenger. ph->sol_ph sol_catalyst Use fresh catalyst. Add additives (e.g., 1,4-benzoquinone) to suppress side reactions. catalyst->sol_catalyst sol_chrom Use deactivated columns/silica. Screen different mobile phases. Reduce column temperature. chromatography->sol_chrom sol_light Work in dark/use amber vials. light->sol_light sol_storage Store under inert gas (N2/Ar) at low temp. storage_cond->sol_storage sol_analytics Analyze freshly prepared standard. Use lower injector temperature. analytical_artifact->sol_analytics

Caption: A decision tree for troubleshooting N-methyl isomerization.

Potential Cause Diagnostic Check Corrective Action & Rationale
High Reaction Temperature Run the reaction at a lower temperature (e.g., reduce by 20°C) and analyze the isomeric ratio at various time points.Action: Lower the reaction temperature. Rationale: Isomerization is often thermodynamically controlled. Lower temperatures can kinetically trap the desired, albeit less stable, isomer and prevent equilibration.[10]
Acid/Base Contamination Check the pH of your solvents and reagents. Analyze a sample of the reaction mixture before adding any acid/base quenchers.Action: Use high-purity, neutral solvents. Consider adding a resin-supported buffer or scavenger to neutralize trace impurities without complicating purification.[9] Rationale: Even trace amounts of acid or base can catalyze isomerization over the course of a reaction or during storage.[8]
Catalyst Decomposition In olefin metathesis, for example, ruthenium hydride species can form and cause isomerization.Action: Add a mild acid (e.g., acetic acid) or a quinone-type compound (e.g., 1,4-benzoquinone) to the reaction.[11] Rationale: These additives suppress the formation or activity of unwanted catalytic species that promote isomerization, without significantly affecting the primary reaction.[11]
On-Column Isomerization Inject a pure standard of your desired isomer onto your chromatography column (GC or HPLC) and see if the other isomer appears in the eluent.Action: Use well-conditioned, deactivated columns. Optimize the mobile phase and temperature; sometimes a lower temperature can prevent on-column isomerization.[8] Rationale: Active sites (acidic or basic) on the stationary phase can catalyze isomerization during the separation process.[8]
Photoisomerization Prepare two samples. Keep one in the dark and expose the other to ambient lab light for several hours. Analyze both.Action: Store samples and conduct reactions in amber vials or under dark/yellow light conditions.[8] Rationale: Molecules with photosensitive functional groups can isomerize upon absorbing light energy.
Analytical Artifact Analyze a freshly prepared sample immediately. Compare the result with a sample that has been sitting in the autosampler for several hours.Action: Lower the GC injector temperature. Ensure the mass spectrometer is operated to identify all potential products.[8] Rationale: High temperatures in the GC inlet can induce thermal isomerization, misrepresenting the true composition of the sample.
Part 3: Key Experimental Protocols

Here are detailed methodologies to proactively prevent and accurately quantify N-methyl isomerization.

Protocol 1: Proactive Strategy for Minimizing Isomerization During Synthesis

This protocol provides a general framework for setting up a reaction to minimize the risk of isomerization from the outset.

  • Reagent & Solvent Preparation:

    • Use only high-purity, anhydrous solvents from a freshly opened bottle or a purification system.

    • Ensure all liquid reagents (e.g., amines, bases) are distilled and properly stored to remove acidic or basic impurities.

    • If using a solid catalyst, handle it under an inert atmosphere to prevent degradation.

  • Reaction Setup:

    • Assemble the glassware and dry it thoroughly in an oven. Allow to cool under a stream of inert gas (Nitrogen or Argon).

    • Charge the reactor with the substrate and solvent.

    • If the reaction is sensitive to trace acid/base, consider adding a heterogeneous buffer resin, which can be easily filtered off later.[9]

  • Temperature Control:

    • Begin the reaction at a significantly lower temperature than literature reports if isomerization is a known risk.

    • Use a cryostat or a well-controlled oil bath for precise temperature maintenance. Avoid large temperature fluctuations.

    • Monitor the reaction progress carefully. If the rate is too slow, increase the temperature in small increments (5-10°C). The goal is to find the optimal balance between reaction rate and isomeric purity.[10]

  • Reagent Addition & Monitoring:

    • Add reagents slowly and sub-surface if possible to avoid localized heating or concentration gradients.

    • For base-sensitive substrates, use a sterically hindered or non-nucleophilic base.

    • Withdraw small aliquots at regular intervals for analysis (e.g., by UPLC-MS) to monitor the formation of both the product and any isomers over time.

  • Workup & Purification:

    • Quench the reaction at low temperature.

    • Use mild aqueous washes (e.g., saturated sodium bicarbonate, dilute ammonium chloride) and avoid strong acids or bases.

    • When performing chromatography, use deactivated silica gel. Perform a quick screen of solvent systems to find one that provides good separation without causing on-column isomerization.

Protocol 2: GC-MS Analysis for Quantifying Isomeric Purity

This protocol outlines a method for the accurate analysis of volatile N-methyl isomers.

  • Sample Preparation:

    • Work under subdued light to prevent photoisomerization.[8]

    • Prepare a stock solution of your sample in a high-purity, neutral solvent (e.g., HPLC-grade ethyl acetate or dichloromethane).

    • Create a calibration curve using standards of known isomeric ratios, if available.

  • GC-MS Instrument Setup:

    • Injector: Use a deactivated liner. Set the temperature to the lowest possible value that allows for efficient volatilization of the compound to minimize thermal isomerization.

    • Column: Use a well-conditioned, deactivated capillary column appropriate for your analyte's polarity.

    • Oven Program:

      • Start with a low initial oven temperature (e.g., 50-70°C).

      • Use a slow temperature ramp (e.g., 5-10°C/min) to ensure baseline separation of the isomers.[8]

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.

    • Mass Spectrometer: Operate in full scan mode initially to identify the mass spectra of the isomers. For quantification, switch to Selected Ion Monitoring (SIM) mode for higher sensitivity and accuracy.[8]

  • Quality Control & Analysis:

    • Inject a solvent blank between samples to check for carryover.

    • Analyze a freshly prepared standard at the beginning and end of the analytical run to confirm that no isomerization is occurring on the instrument itself.[8]

    • Run replicate injections of the same sample to assess the reproducibility of the isomeric ratio.

    • Integrate the peak areas for each isomer and calculate the relative percentages to determine the isomeric ratio of your sample.

G center_node N-Methyl Isomerization (Equilibrium) sub_temp Temperature center_node->sub_temp Higher T favors thermodynamic product sub_ph pH / Contaminants center_node->sub_ph Acid/Base catalysis sub_catalyst Catalyst / Reagents center_node->sub_catalyst Unwanted side reactions sub_solvent Solvent Polarity center_node->sub_solvent Stabilizes transition states sub_sterics Steric Hindrance center_node->sub_sterics Influences rotational barriers sub_light Light Exposure center_node->sub_light Photoisomerization

Caption: Key factors influencing the equilibrium of N-methyl isomers.

References
  • BenchChem. (n.d.). Minimizing isomerization of Methyl 3-hexylnon-2-enoate during analysis.
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Available from: [Link]

  • Housecroft, C. E., & Sharpe, A. G. (2022). Isomerization, Optical Inversion and Racemization Reactions. In Inorganic Chemistry. Available from: [Link]

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  • Cermak, N., et al. (2018). Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. ResearchGate. Available from: [Link]

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  • Davis, W. C., et al. (2022). A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS. Journal of Analytical Toxicology, 46(6), 633–640. Available from: [Link]

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Sources

Technical Support Center: Column Chromatography Purification of Triazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of triazole esters using column chromatography. The methodologies described herein are designed to ensure technical accuracy and reproducibility for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues encountered during the column chromatography of triazole esters in a direct question-and-answer format.

Issue 1: Poor or No Separation

Q: My TLC analysis shows co-elution or very poor separation (ΔRf < 0.2) between my triazole ester and impurities. How can I improve separation on the column?

A: This is a primary challenge in chromatography, directly addressable by optimizing the mobile phase (eluent). The goal is to find a solvent system that provides a target Rf of approximately 0.3 for your desired triazole ester, with maximum separation from contaminants.[1]

  • Causality: Separation on a silica gel column is governed by the differential partitioning of analytes between the polar stationary phase and the less polar mobile phase. Triazole esters, containing both a polar triazole ring and a moderately polar ester group, require a finely tuned solvent system.

  • Step-by-Step Solution:

    • Systematic TLC Analysis: Before attempting a column, systematically test various solvent systems using Thin Layer Chromatography (TLC).[2] A common and effective starting point for triazole esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][3]

    • Adjust Polarity:

      • If Rf is too high (> 0.5): The eluent is too polar, causing your compound to travel with the solvent front. Decrease the proportion of the polar component (e.g., reduce ethyl acetate in a hexane/ethyl acetate system).[4][5]

      • If Rf is too low (< 0.1): The eluent is not polar enough, and your compound is strongly adsorbed to the silica. Gradually increase the proportion of the polar component.[4][5]

    • Change Solvent Selectivity: If polarity adjustments are insufficient, the fundamental interactions between your compounds and the solvents need to be changed. Switch one or both solvents to alter the selectivity. For example, if hexane/ethyl acetate fails, try:

      • Dichloromethane/Methanol (for more polar triazole esters)[3]

      • Toluene/Ethyl Acetate[4]

      • Diethyl Ether/Hexane[4]

    • Consider Gradient Elution: For complex mixtures with components of widely varying polarities, a single (isocratic) solvent system may not be effective. In these cases, gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is highly recommended.[6][7] This sharpens peaks of later-eluting compounds and reduces overall run time.[8][9]

Issue 2: Low or No Product Recovery

Q: I've run my column, but the yield of my triazole ester is significantly lower than expected, or I can't find it in any fraction.

A: This frustrating issue can stem from several possibilities, ranging from compound instability to elution problems.

  • Potential Cause 1: Compound Decomposition on Silica Gel

    • Explanation: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). Some organic molecules, particularly those with acid-sensitive functional groups, can degrade upon prolonged contact.[10][11]

    • Troubleshooting Protocol: Assess Compound Stability

      • Spot your crude material on a TLC plate.

      • Take a small amount of silica gel, mix it with your crude product in a vial with a small amount of your chosen eluent, and let it sit for 1-2 hours.

      • Spot the silica-treated sample next to the original spot on the same TLC plate and elute.

      • If a new spot (degradation product) appears or the original product spot diminishes in the silica-treated lane, your compound is unstable.[10]

    • Solution: Deactivate the Silica Gel

      • Neutralize the acidic silica by using an eluent containing a small amount (0.5-2%) of triethylamine (Et3N).[6] This base will neutralize the acidic sites, preventing degradation. Remember to re-optimize your solvent system on TLC with the added triethylamine, as it can affect Rf values.

  • Potential Cause 2: Compound is Irreversibly Adsorbed (Stuck on the Column)

    • Explanation: Your triazole ester may be too polar for the selected eluent and is not moving from the origin.

    • Solution: Drastically increase the polarity of the mobile phase.[5] Flush the column with a strong solvent system, such as 10-20% methanol in dichloromethane, to elute highly polar compounds.[3]

  • Potential Cause 3: Dilute Fractions

    • Explanation: The product may have eluted, but it is spread across many fractions at a concentration too low to be detected by TLC.[10][11]

    • Solution: Combine and concentrate fractions that you expected to contain your product and re-analyze by TLC.

Issue 3: Irregular Band Shapes (Tailing, Streaking)

Q: My product is coming off the column, but the bands are broad and tailing, leading to mixed fractions.

A: Band broadening and tailing reduce separation efficiency. The primary causes are improper sample loading or column packing.

  • Potential Cause 1: Column Overloading

    • Explanation: There is a finite capacity for the stationary phase to interact effectively with the sample. Exceeding this capacity leads to poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel.[5] For a difficult separation, use a lower ratio (e.g., 1:100).

  • Potential Cause 2: Poor Sample Solubility in Eluent

    • Explanation: If the sample is loaded in a solvent significantly stronger (more polar) than the mobile phase, or if it has low solubility in the mobile phase, it will not load onto the column as a tight, narrow band.[12]

    • Solution: Dry Loading Technique

      • Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane or acetone).

      • Add a small amount of silica gel (or Celite) to this solution, approximately 2-3 times the mass of your crude product.

      • Concentrate this slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

      • Carefully layer this powder on top of your packed column. This ensures the sample is introduced to the mobile phase in a solid, pre-adsorbed state, resulting in a much tighter initial band.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying triazole esters? A1: For most triazole esters, standard flash-grade silica gel (40-63 µm) is the stationary phase of choice due to its effectiveness in separating compounds of moderate polarity.[13][14] However, if your triazole ester is found to be acid-sensitive, consider using neutral or basic alumina, or deactivating the silica gel with triethylamine.[6][11]

Q2: How do I translate my TLC results to a flash column? A2: TLC is an essential pilot experiment for column chromatography.[2] The solvent system that gives your target compound an Rf value between 0.25 and 0.4 on a TLC plate is an excellent starting point for your column's mobile phase.[1] This Rf range typically ensures that the compound elutes in a reasonable number of column volumes (CVs) without being too close to the solvent front or taking excessively long to elute.

Q3: Should I use isocratic or gradient elution? A3: The choice depends on the complexity of your mixture.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the run. It is simpler to perform and is ideal when the impurities have Rf values that are well-separated from your product.[7][9]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the concentration of the more polar solvent. This is highly advantageous for separating complex mixtures containing compounds with a wide range of polarities.[8][15] It helps to elute strongly retained compounds faster and as sharper peaks.[7] For unknown mixtures or difficult separations, starting with a gradient is often more efficient.[6]

Q4: How can I detect my triazole ester in the collected fractions? A4: The most common method is TLC analysis of the collected fractions. Spot every few fractions on a TLC plate, elute, and visualize the spots. Triazole esters often contain aromatic rings, making them visible under a UV lamp (at 254 nm). If not UV-active, staining with a general-purpose stain like potassium permanganate or p-anisaldehyde can be used. For quantitative analysis and purity assessment of the final product, techniques like HPLC, NMR spectroscopy, and Mass Spectrometry are standard.[1]

Data & Protocols

Table 1: Common Solvent Systems for Triazole Ester Purification
Non-Polar SolventPolar SolventPolarityTypical Use Case
Hexanes/HeptaneEthyl AcetateLow to MediumThe "gold standard" for compounds of moderate polarity. Excellent for initial screening.[3]
Hexanes/HeptaneDiethyl EtherLow to MediumOffers different selectivity compared to ethyl acetate.
DichloromethaneMethanolMedium to HighUsed for more polar triazole esters that do not move in hexane/ethyl acetate systems.[3]
TolueneEthyl AcetateLow to MediumThe aromatic nature of toluene can provide unique selectivity for aromatic analytes.[4]
Experimental Workflow Diagrams

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization (Find solvent system with Rf ≈ 0.3) Pack 2. Pack Column (Slurry or Dry Pack) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions via TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Pure Pure Triazole Ester Combine->Pure

Caption: General workflow for column chromatography purification.

G Start Problem: Poor Separation Rf_Check Are Rf values too high/low? Start->Rf_Check Check Elution Selectivity_Check Is ΔRf < 0.2? Rf_Check->Selectivity_Check No Adjust_Polarity Solution: Adjust polar/non-polar solvent ratio Rf_Check->Adjust_Polarity Yes Stability_Check Is there streaking or new spots on TLC? Selectivity_Check->Stability_Check No Change_Solvent Solution: Change solvent system (e.g., DCM/MeOH) Selectivity_Check->Change_Solvent Yes Use_Gradient Solution: Use Gradient Elution Selectivity_Check->Use_Gradient Yes, for complex mix Deactivate Solution: Deactivate silica with Et3N or use Alumina Stability_Check->Deactivate Yes

Caption: Troubleshooting decision tree for poor separation issues.

Protocol 1: Dry Loading a Sample
  • Dissolve Sample: In a round-bottom flask, dissolve the crude triazole ester (e.g., 500 mg) in a minimal volume of a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Add Sorbent: Add silica gel (approx. 1-1.5 g) to the solution.

  • Evaporate: Swirl the flask to create a slurry and remove the solvent under reduced pressure using a rotary evaporator. Continue until the silica-sample mixture is a completely dry, free-flowing powder.

  • Load Column: Carefully add the dry powder to the top of the already packed and equilibrated column bed, taking care not to disturb the surface.

  • Add Sand: Gently add a thin layer (0.5-1 cm) of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Begin Elution: Carefully add the eluent and begin the chromatography process.

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  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] The substituted triazole motif is a cornerstone in medicinal chemistry, and the purity of this building block is paramount. Impurities, whether they are starting materials, by-products, or degradants, can have significant downstream effects, impacting reaction yields, introducing toxicological risks, and complicating regulatory submissions.

Therefore, a robust, reliable, and well-characterized High-Performance Liquid Chromatography (HPLC) method for purity assessment is not merely a quality control measure; it is a critical component of the drug development process. This guide provides an in-depth comparison of potential HPLC methodologies, explains the scientific rationale behind the selection of a recommended method, and offers a detailed protocol grounded in established regulatory and pharmacopeial standards.

Chromatographic Strategy: Addressing the Challenge of a Polar Heterocycle

The structure of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate presents a distinct analytical challenge: it is a relatively polar molecule. The nitrogen-rich triazole ring and the carboxylate group impart significant polarity, which can lead to poor retention on traditional reversed-phase (RP) columns, especially in highly aqueous mobile phases.[2][3] This phenomenon, known as "phase collapse" or "dewetting," can cause irreproducible retention times and poor peak shape.[2]

Our objective is to develop a method that provides:

  • Adequate Retention: The main peak should have a retention factor (k') greater than 2 to ensure it is well-separated from the solvent front.

  • High Resolution: The method must be able to separate the main analyte from all potential process-related and degradation impurities.

  • Excellent Peak Shape: Symmetrical peaks (tailing factor between 0.9 and 1.2) are essential for accurate integration and quantification.

  • Method Robustness: The method should be insensitive to small, deliberate variations in parameters, ensuring inter-laboratory reproducibility.

To achieve this, we will compare the two most suitable chromatographic modes: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparative Analysis of HPLC Methodologies

Reversed-Phase HPLC (RP-HPLC): The Industry Workhorse

RP-HPLC separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[4] It is the most common and well-understood mode of HPLC.[4][5]

  • Mechanism & Causality: In RP-HPLC, hydrophobic interactions between the analyte and the stationary phase (typically alkyl chains like C18 or C8) are the primary drivers of retention.[4] For our target molecule, retention would be influenced by the methyl groups and the brominated ring system, while the polar triazole and ester functionalities would reduce retention. The key to a successful RP method is to balance these interactions.

  • Stationary Phase Selection:

    • Standard C18: A conventional C18 column is the logical starting point. It offers the highest hydrophobicity and retentive power.[4][6] However, for a polar analyte, residual, un-capped silanols on the silica surface can lead to undesirable secondary interactions (ionic and hydrogen bonding), causing peak tailing.

    • Polar-Endcapped / Polar-Embedded C18: These columns are designed to overcome the limitations of standard C18 phases for polar compounds. A polar group is incorporated either at the end of the alkyl chain or embedded within it. This modification helps to maintain a hydrated layer on the silica surface, preventing phase collapse in highly aqueous mobile phases and shielding the analyte from interacting with active silanols, resulting in improved peak shape.[7]

  • Mobile Phase Strategy:

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity and often provides better peak shapes and different selectivity.

    • pH Control: The triazole ring contains basic nitrogen atoms. Controlling the mobile phase pH with a buffer or acid modifier (e.g., formic acid, trifluoroacetic acid, or an ammonium acetate buffer) is critical. A low pH (e.g., pH 2.5-3.5) will ensure that the triazole nitrogens are consistently protonated, leading to a single ionic species and thus a sharp, symmetrical peak.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar-Compound Specialist

HILIC is an alternative approach that uses a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[7][8]

  • Mechanism & Causality: In HILIC, separation is achieved through a partitioning mechanism. A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes can partition into this aqueous layer from the organic-rich mobile phase, leading to retention. More polar compounds are retained more strongly.[8] This is effectively the opposite of RP-HPLC.

  • Advantages for this Analyte: Given the polarity of the target molecule, HILIC could provide excellent retention where RP-HPLC might fall short. It is particularly effective for separating polar impurities that would otherwise elute near the void volume in a reversed-phase system.

  • Challenges: HILIC methods can sometimes suffer from longer equilibration times and may be more sensitive to the water content of the sample diluent, which can affect peak shape and reproducibility.

Methodology Comparison Summary
FeatureRecommended: Polar-Endcapped RP-HPLCAlternative: HILIC
Primary Interaction Hydrophobic interactions.Partitioning into an aqueous layer on a polar surface.
Stationary Phase C18 with polar modification.Bare silica or polar bonded phase (e.g., Amide).
Mobile Phase High aqueous content to low aqueous (gradient).High organic content to low organic (gradient).
Pros • Highly robust and reproducible.• Excellent for resolving non-polar and moderately polar impurities.• Vast library of available column chemistries.• Less sensitive to sample matrix effects.• Excellent retention for very polar compounds.• Orthogonal selectivity to RP-HPLC, useful for impurity profiling.• MS-compatible mobile phases are easily employed.[8]
Cons • May provide insufficient retention for very polar impurities.• Potential for peak tailing without proper pH control.• Longer column equilibration times.• Can be sensitive to water content in the sample solvent.• May show poor retention for non-polar impurities.

Decision: For routine quality control and purity assessment, a well-developed Polar-Endcapped RP-HPLC method is the superior choice due to its robustness, reproducibility, and familiarity within the pharmaceutical industry. HILIC remains a valuable orthogonal technique for deeper impurity investigations if required.

Recommended Experimental Protocol: RP-HPLC

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by pharmacopeial guidelines like USP General Chapter <621>.[9][10][11]

Materials and Reagents
  • Analyte: Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

  • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water

  • Mobile Phase A: 0.1% Formic Acid in Water, HPLC Grade

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC Grade

  • HPLC System: A gradient-capable HPLC or UHPLC system with a UV/PDA detector.

Chromatographic Conditions
ParameterSettingRationale
Column Polar-Endcapped C18, 2.1 x 100 mm, 1.8 µmA modern UHPLC column format for high efficiency and speed. The polar endcapping ensures good peak shape for the polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid maintains a low pH (~2.7) to ensure consistent protonation of the analyte, sharpening the peak.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the strong solvent. Formic acid is included for consistency.
Gradient Elution 0-1.0 min, 5% B1-8.0 min, 5% to 95% B8-9.0 min, 95% B9-9.1 min, 95% to 5% B9.1-12.0 min, 5% BA shallow initial gradient resolves early polar impurities, a steeper ramp elutes the main peak and less polar impurities, followed by a wash and re-equilibration.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility.
Detection Wavelength 220 nm (or as determined by UV scan)Triazole systems typically exhibit UV absorbance in this region. A photodiode array (PDA) detector is recommended to confirm peak purity.
Injection Volume 2 µLSmall volume for a UHPLC system to prevent peak distortion.
Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with the mobile phases to remove any air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.

  • System Suitability Test (SST):

    • Make five replicate injections of the standard solution.

    • The %RSD (Relative Standard Deviation) for the peak area and retention time must be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.9 and 1.5.

    • These criteria must be met before proceeding with sample analysis, ensuring the system is performing correctly. This aligns with the principles of ICH and USP guidelines.[9][12][13]

  • Sample Analysis: Inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Disregard any peaks originating from the blank (diluent) injection.

Purity Calculation

The purity is determined using the area percent method, which assumes that all impurities have a similar detector response to the main analyte.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially for known impurities, a method using relative response factors (RRFs) should be developed and validated.

Visualizing the Analytical Process

A clear workflow and understanding of method parameter interplay are crucial for successful implementation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample & Standard Preparation (0.5 mg/mL) MobilePhase Mobile Phase Preparation SST System Suitability Test (5x Standard Inj.) SamplePrep->SST Equilibration System Equilibration (Stable Baseline) MobilePhase->Equilibration Equilibration->SST Analysis Sample Analysis (2x Sample Inj.) SST->Analysis Integration Peak Integration Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC purity assessment.

Method_Logic cluster_inputs cluster_outputs Col Column Chemistry (e.g., Polar-C18) PS Peak Shape Col->PS affects silanol interaction RT Retention Time Col->RT dictates hydrophobicity MP Mobile Phase pH (e.g., 0.1% HCOOH) MP->PS controls ionization Org Organic Modifier (e.g., ACN) Res Resolution Org->Res modifies selectivity Org->RT adjusts elution strength

Sources

A Comparative Guide to the Biological Activity of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile pharmacophoric properties. This heterocyclic nucleus is integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, antibacterial, anticancer, and herbicidal effects. Within this esteemed class of compounds, derivatives of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate represent a particularly promising avenue for drug discovery. The strategic placement of the bromine atom at the 5-position provides a reactive handle for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological potency.

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate core. We will delve into the rationale behind their design, present supporting experimental data from the literature, and provide detailed methodologies for key biological assays.

The Versatile 1,2,4-Triazole Core: A Hub of Biological Activity

The 1,2,4-triazole ring system is a privileged structure in drug design due to its unique electronic and steric properties. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1] The inherent stability of the triazole ring to metabolic degradation enhances the pharmacokinetic profiles of drug candidates.[2] This scaffold is found in numerous clinically approved drugs, highlighting its therapeutic significance.

The synthetic versatility of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate allows for the introduction of diverse functionalities at the C5 position, leading to a library of compounds with a wide range of biological activities. The following sections will compare the performance of these derivatives in key therapeutic areas.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant number of 1,2,4-triazole derivatives exhibit potent antifungal activity, primarily by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

While specific data on derivatives from our core molecule is limited in the readily available literature, studies on structurally similar 1,2,4-triazole derivatives provide valuable insights into their potential antifungal efficacy. For instance, novel 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives bearing a thioether moiety have demonstrated significant activity against various phytopathogenic fungi.[3]

Comparative Antifungal Activity of 1,2,4-Triazole Analogs

Compound/AnalogTarget OrganismIC50/EC50 (µg/mL)Reference CompoundIC50/EC50 (µg/mL)
Triazolo[4,3-c] pyrimidine analog 4 Botrytis cinereaNot specified, but significant inhibitionMefentrifluconazole-
Triazolo[4,3-c] pyrimidine analog 5h Botrytis cinereaNot specified, but significant inhibitionMefentrifluconazole-
Triazolo[4,3-c] pyrimidine analog 5o Botrytis cinereaNot specified, but significant inhibitionMefentrifluconazole-
Triazolo[4,3-c] pyrimidine analog 5r Botrytis cinereaNot specified, but significant inhibitionMefentrifluconazole-
1,2,4-Triazole carboxamide 8d Physalospora piricola10.808Mefentrifluconazole39.516
1,2,4-Triazole carboxamide 8k Physalospora piricola10.126Mefentrifluconazole39.516

Data is illustrative and based on structurally related compounds to demonstrate the potential of the 1,2,4-triazole scaffold.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method is a standard for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_compounds Serially Dilute Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_fungi->inoculate prep_compounds->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Assay.

Antibacterial Activity: A Promising Frontier

The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. 1,2,4-Triazole derivatives have shown considerable promise in this area.[4] Hybrid molecules, combining the 1,2,4-triazole scaffold with other antibacterial pharmacophores, are a particularly effective strategy to overcome resistance mechanisms.[4]

While direct antibacterial data for derivatives of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is not abundant, studies on analogous structures highlight their potential. For instance, certain 4,5-disubstituted-1,2,4-triazole-3-thiols have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5]

Comparative Antibacterial Activity of 1,2,4-Triazole Analogs

Compound/AnalogTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
4,5-disubstituted-1,2,4-triazole-3-thiol 5c Gram-positive cocciActive--
4,5-disubstituted-1,2,4-triazole-3-thiol 5f Gram-positive cocciActive--
4,5-disubstituted-1,2,4-triazole-3-thiol 6f Gram-positive cocciActive--
Metronidazole analog 5b Various bacteriaPotent activityMetronidazole-
Metronidazole analog 5c Various bacteriaPotent activityMetronidazole-

Data is illustrative and based on structurally related compounds to demonstrate the potential of the 1,2,4-triazole scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to assess the in vitro activity of an antibacterial agent.

  • Bacterial Culture: Prepare a fresh overnight culture of the target bacterial strain in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth within a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compounds Serially Dilute Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C inoculate->incubate read_results Visually Assess Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Anticancer_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells start->seed_cells treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cell Viability Assay.

Herbicidal Activity: A Potential Agrochemical Application

Beyond their therapeutic applications, 1,2,4-triazole derivatives have also been explored for their potential as herbicides. [2]The development of new herbicides is crucial for modern agriculture to ensure food security.

Conclusion and Future Directions

The derivatives of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate represent a promising and versatile scaffold for the development of new therapeutic and agrochemical agents. The facile functionalization of the C5 position allows for the generation of diverse chemical libraries with a wide range of biological activities. While the currently available literature provides a strong foundation for the potential of these compounds, further focused research is needed to fully elucidate the structure-activity relationships and to identify lead candidates for further development.

Future studies should concentrate on the systematic synthesis and biological evaluation of a broad range of derivatives from this core molecule. This should include comprehensive screening for antifungal, antibacterial, anticancer, and herbicidal activities, supported by detailed mechanistic studies to understand their mode of action. The insights gained from such research will undoubtedly pave the way for the discovery of novel and effective agents to address unmet needs in medicine and agriculture.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Journal of Reports in Pharmaceutical Sciences, 11(1), 1.
  • Sineva, O. N., et al. (2025). 5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential.
  • (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies.
  • (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. Semantic Scholar.
  • (2021).
  • (2025). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives.
  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Mikhailopulo, I. A., & Miroshnikova, N. I. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.
  • (2024). Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities. Preprints.org.
  • (2021). Synthesis and Biological Active of Some Substituted 1,2,4- Triazoles and Their Fused Ring Derivatives.
  • (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377–2387.
  • (2021).
  • (2025).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.